molecular formula C19H14Cl2N2O3S B250957 N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

Cat. No.: B250957
M. Wt: 421.3 g/mol
InChI Key: NAXZMPFJPZRMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, commonly known as DBCO-PEG4-THP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the class of compounds known as bioconjugation reagents, which are used to link different molecules together in a controlled manner. DBCO-PEG4-THP is particularly useful in this regard because it is highly reactive and can form stable covalent bonds with a variety of other molecules.

Mechanism of Action

The mechanism of action of DBCO-PEG4-THP is complex and not fully understood. However, it is known that this compound is highly reactive and can form stable covalent bonds with a variety of different molecules. This reactivity is due to the presence of the DBCO functional group, which is highly electron-deficient and can react with a variety of different nucleophiles.
Biochemical and physiological effects:
The biochemical and physiological effects of DBCO-PEG4-THP are not well understood, as this compound is primarily used as a research tool rather than a therapeutic agent. However, it is known that this compound can interact with a variety of different biomolecules, including proteins, nucleic acids, and lipids. These interactions can have a variety of effects on cellular function, and are the subject of ongoing research.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-PEG4-THP is its high reactivity, which makes it an ideal bioconjugation reagent. This compound can be used to link a variety of different molecules together, including proteins, peptides, and nucleic acids. Additionally, DBCO-PEG4-THP is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations associated with the use of DBCO-PEG4-THP in lab experiments. One of the main limitations is its high reactivity, which can make it difficult to control the formation of covalent bonds. Additionally, this compound is relatively expensive and may not be cost-effective for certain applications.

Future Directions

There are several potential future directions for research involving DBCO-PEG4-THP. One promising area of research involves the use of this compound in the development of new drugs. DBCO-PEG4-THP can be used to link different molecules together in a controlled manner, which could be useful in the development of targeted drug delivery systems. Additionally, this compound could be used to study the interactions between different biomolecules, which could lead to a better understanding of cellular function. Finally, there is potential for the development of new bioconjugation reagents based on the structure of DBCO-PEG4-THP, which could have a wide range of applications in scientific research.

Synthesis Methods

The synthesis of DBCO-PEG4-THP is a complex process that involves several steps. The first step is the synthesis of 2,5-dichlorobenzoyl chloride, which is then reacted with 2-methoxyaniline to form the intermediate product 2,5-dichlorobenzamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, DBCO-PEG4-THP. The synthesis of this compound requires specialized equipment and expertise, and is typically carried out in a laboratory setting.

Scientific Research Applications

DBC0-PEG4-THP has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a bioconjugation reagent. Bioconjugation is a process by which two or more molecules are linked together in a controlled manner. This process is widely used in the development of new drugs, as well as in the study of biological systems. DBCO-PEG4-THP is particularly useful in this regard because it can be used to link a variety of different molecules together, including proteins, peptides, and nucleic acids.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-26-16-10-12(22-18(24)13-9-11(20)4-6-14(13)21)5-7-15(16)23-19(25)17-3-2-8-27-17/h2-10H,1H3,(H,22,24)(H,23,25)

InChI Key

NAXZMPFJPZRMCY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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